![molecular formula C9H16N2O B13056145 2-Methyl-2,7-diazaspiro[4.5]decan-3-one](/img/structure/B13056145.png)
2-Methyl-2,7-diazaspiro[4.5]decan-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-2,7-diazaspiro[45]decan-3-one is a spirocyclic compound characterized by a unique structure that includes a spiro linkage between two nitrogen atoms and a ketone group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,7-diazaspiro[4.5]decan-3-one typically involves the reaction of appropriate amines with cyclic ketones under controlled conditions. One common method involves the cyclization of a linear precursor containing the necessary functional groups. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form.
化学反应分析
Types of Reactions
2-Methyl-2,7-diazaspiro[4.5]decan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Conditions for substitution reactions may involve the use of nucleophiles or electrophiles, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
2-Methyl-2,7-diazaspiro[4.5]decan-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.
Industry: The compound may be used in the development of new materials with unique properties, such as polymers or catalysts.
作用机制
The mechanism of action of 2-Methyl-2,7-diazaspiro[4.5]decan-3-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites of enzymes or receptors, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction or metabolic processes, depending on the specific application.
相似化合物的比较
Similar Compounds
2-Methyl-2,8-diazaspiro[4.5]decan-3-one: This compound has a similar spirocyclic structure but differs in the position of the nitrogen atoms.
3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one: Another spirocyclic compound with an oxygen atom in the ring structure.
2,7-diazaspiro[4.5]decan-1-one: A related compound with a different substitution pattern on the spirocyclic ring.
Uniqueness
2-Methyl-2,7-diazaspiro[4.5]decan-3-one is unique due to its specific arrangement of functional groups and the spirocyclic linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
属性
分子式 |
C9H16N2O |
|---|---|
分子量 |
168.24 g/mol |
IUPAC 名称 |
2-methyl-2,9-diazaspiro[4.5]decan-3-one |
InChI |
InChI=1S/C9H16N2O/c1-11-7-9(5-8(11)12)3-2-4-10-6-9/h10H,2-7H2,1H3 |
InChI 键 |
NVADBDJZYQWMGW-UHFFFAOYSA-N |
规范 SMILES |
CN1CC2(CCCNC2)CC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



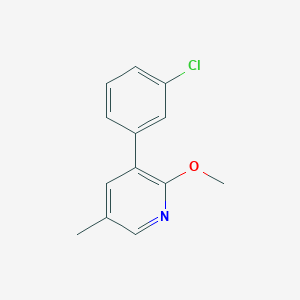
![(3R,5R,8S,10S,13S,14S,Z)-17-Ethylidene-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[A]phenanthren-3-YL acetate](/img/structure/B13056067.png)

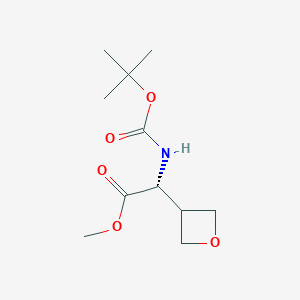
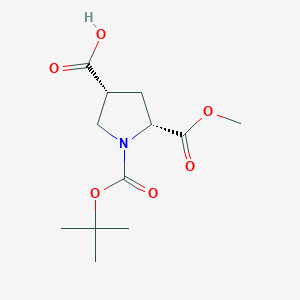
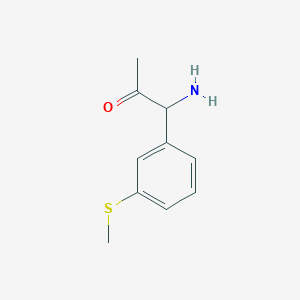
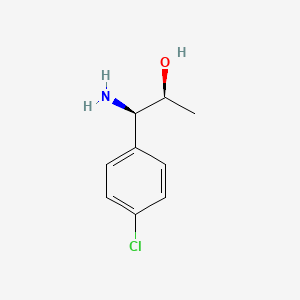
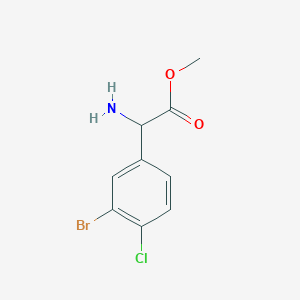
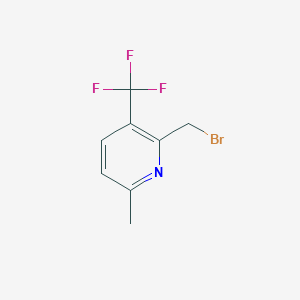
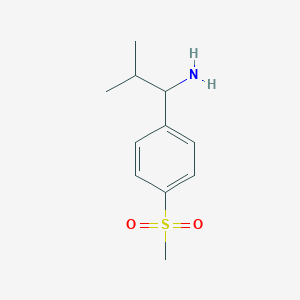
![ethyl N-[(Z)-2-[(3,5-dichlorophenyl)diazenyl]-3-hydroxybut-2-enoyl]carbamate](/img/structure/B13056107.png)
![6-Chloro-2-methylpyrido[2,3-E]pyrrolo[1,2-A]pyrazine](/img/structure/B13056111.png)
![Tert-butyl (R)-4-(6-(2-methoxybenzamido)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[D]imidazol-5-YL)-3-methylpiperazine-1-carboxylate](/img/structure/B13056112.png)
